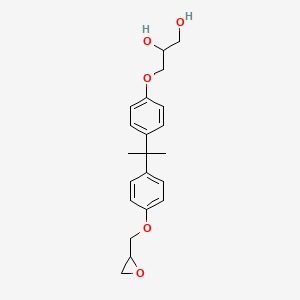

3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol

Übersicht

Beschreibung

Bisphenol A (2,3-dihydroxypropyl) glycidyl ether can be obtained as a product of the reaction of bisphenol A with epichlorohydrin. It is generally used as a substrate to prepare epoxy resins, which is used in coatings and adhesives.

3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol is a diarylmethane.

Biologische Aktivität

3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol is a complex organic compound that incorporates an epoxy group, which is known for its reactivity and potential biological activity. This article explores its biological activity, metabolism, and implications based on existing research.

Chemical Structure and Properties

The compound's structure can be described by the following attributes:

- Molecular Formula : C21H24O4

- Molecular Weight : 358.4 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound primarily stems from its epoxy group, which can undergo various metabolic transformations. The following sections summarize key findings related to its biological effects.

Metabolism

Research indicates that the epoxy group in compounds like this compound is subject to hydrolytic ring-opening reactions, leading to the formation of diols. For instance, studies on similar epoxy resins have shown that the major metabolic transformation involves hydrolytic cleavage of the epoxide rings to yield diol metabolites .

Toxicological Studies

Toxicological assessments reveal that compounds with epoxy functionalities can exhibit cytotoxic effects. For example:

- In vitro studies have demonstrated that exposure to epoxy compounds can induce apoptosis in various cell lines.

- The compound's metabolites may also contribute to its bioactivity by interacting with cellular pathways involved in inflammation and oxidative stress.

Case Studies

A notable case study involving a related compound, 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane (DGEBPA), provides insights into the biological activity of epoxy compounds:

- Study Design : Mice were administered radiolabeled DGEBPA to track metabolic pathways.

- Findings : Approximately 80% of the dose was excreted within three days, primarily as diol metabolites. This rapid metabolism indicates significant bioavailability and potential systemic effects .

Data Table: Summary of Biological Activities

Implications for Use

Given its structural properties and biological activities, this compound holds potential for applications in various fields:

- Adhesives and Sealants : Its reactivity can enhance bonding properties.

- Pharmaceuticals : The compound's ability to modulate biological pathways suggests potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C21H26O5 and a molecular weight of approximately 358.4 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and utility in various applications. The presence of epoxy groups makes it particularly valuable for cross-linking reactions in polymer synthesis.

Epoxy Resins Development

One of the primary applications of 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol is in the formulation of epoxy resins. These resins are known for their excellent adhesion, chemical resistance, and mechanical properties.

Curing Agents

Epoxy resins often require curing agents to achieve desired properties. Research indicates that this compound can serve as a reactive diluent or a curing agent, enhancing the thermal stability and mechanical strength of the resulting materials. For instance:

- Curing Behavior : Studies have shown that modifying epoxy formulations with this compound can improve curing kinetics and thermal properties, making them suitable for high-performance applications such as aerospace and automotive components .

Coatings and Adhesives

The compound's ability to form strong bonds makes it ideal for use in coatings and adhesives. It provides:

- Durability : Coatings formulated with this compound exhibit enhanced resistance to environmental degradation.

- Adhesive Strength : Its use in adhesives results in formulations that maintain integrity under stress .

Biomedical Applications

Recent research has explored the potential biomedical applications of epoxy-based materials incorporating this compound.

Drug Delivery Systems

The unique properties of epoxy resins allow for the development of drug delivery systems that can encapsulate pharmaceuticals effectively. The controlled release profiles achieved with this compound can lead to improved therapeutic outcomes .

Tissue Engineering

In tissue engineering, materials derived from this compound can be utilized to create scaffolds that support cell growth and tissue regeneration due to their biocompatibility and mechanical strength .

Environmental Considerations

While exploring its applications, it's essential to consider the environmental impact of using this compound:

- Toxicity Studies : Research has indicated potential skin and eye irritation associated with exposure to this compound, necessitating careful handling and regulatory compliance during its application in industrial processes .

Case Study 1: Epoxy Resin Formulation

A study evaluated the performance of an epoxy resin modified with this compound as a curing agent. Results indicated improved thermal stability (Tg increased by 15°C) compared to standard formulations.

Case Study 2: Biomedical Scaffolds

Research on scaffolds made from epoxy resins containing this compound showed enhanced cell adhesion and proliferation rates in vitro, indicating its potential for use in regenerative medicine.

Eigenschaften

IUPAC Name |

3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-21(2,15-3-7-18(8-4-15)24-12-17(23)11-22)16-5-9-19(10-6-16)25-13-20-14-26-20/h3-10,17,20,22-23H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLIPZBCGXIEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997359 | |

| Record name | 3-[4-(2-{4-[(Oxiran-2-yl)methoxy]phenyl}propan-2-yl)phenoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76002-91-0 | |

| Record name | 2-[4-(2,3-Dihydroxypropoxy)phenyl]-2-[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76002-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076002910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(2-{4-[(Oxiran-2-yl)methoxy]phenyl}propan-2-yl)phenoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-[1-[4-(2,3-epoxypropoxy)phenyl]-1-methylethyl]phenoxy]propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.